molecular formula C11H11ClF3NO2 B1453229 2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide CAS No. 1258640-40-2

2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide

Cat. No.: B1453229
CAS No.: 1258640-40-2
M. Wt: 281.66 g/mol
InChI Key: IBFBWTZROQUROT-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide is an organic compound with the molecular formula C11H11ClF3NO2. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-(trifluoromethyl)phenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-chloroacetamide and 4-(trifluoromethyl)phenol.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide.

    Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is stirred at a specific temperature (often room temperature or slightly elevated) until the reaction is complete.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide: Unique due to its trifluoromethyl group.

    2-chloro-N-{2-[4-(methyl)phenoxy]ethyl}acetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-chloro-N-{2-[4-(fluoro)phenoxy]ethyl}acetamide: Contains a fluoro group instead of trifluoromethyl, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, making it distinct from similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-5-6-18-9-3-1-8(2-4-9)11(13,14)15/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFBWTZROQUROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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